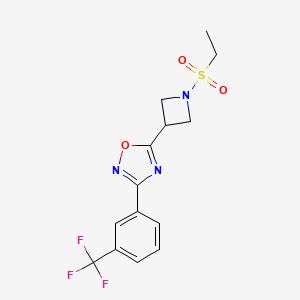

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(1-ethylsulfonylazetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O3S/c1-2-24(21,22)20-7-10(8-20)13-18-12(19-23-13)9-4-3-5-11(6-9)14(15,16)17/h3-6,10H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJKTLCLXMSXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has gained attention for its diverse biological activities. Oxadiazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its role as a Janus kinase (JAK) inhibitor . JAKs are crucial in mediating signal transduction for various cytokines and growth factors. Inhibition of JAK pathways can lead to reduced inflammation and modulation of immune responses, making this compound a candidate for treating autoimmune diseases and certain cancers .

Pharmacological Properties

Research indicates that oxadiazole derivatives exhibit a range of pharmacological activities:

- Antimicrobial Activity : Compounds in the oxadiazole family have shown efficacy against various bacterial strains. Studies have demonstrated that modifications in the oxadiazole structure can enhance antibacterial potency .

- Anti-inflammatory Effects : The compound's ability to inhibit JAK pathways suggests potential anti-inflammatory effects. This is particularly relevant in conditions like rheumatoid arthritis and psoriasis where JAK inhibitors have shown clinical benefits .

- Anticancer Potential : Preliminary studies indicate that oxadiazole derivatives may possess cytotoxic effects against cancer cell lines. The compound's mechanism may involve disrupting cancer cell proliferation through JAK inhibition .

Case Studies and Research Findings

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The specific compound may share similar properties due to its structural analogies.

Anti-inflammatory Properties

Compounds with the oxadiazole framework have been investigated for their anti-inflammatory effects. A study highlighted that certain oxadiazole derivatives displayed strong inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases . The potential for 5-(1-(ethylsulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole to act as an anti-inflammatory agent warrants further exploration.

JAK Inhibition

The compound may also serve as a Janus kinase (JAK) inhibitor. JAK inhibitors are increasingly important in treating autoimmune diseases and cancers due to their role in modulating immune responses. Compounds similar to the one discussed have shown promising results in selectively inhibiting JAK kinases, which could lead to improved therapeutic outcomes with reduced side effects .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods may include:

- Formation of the Azetidine Ring : Utilizing ethylsulfonamide and appropriate aldehydes or ketones.

- Oxadiazole Synthesis : Employing methods such as cyclization reactions with hydrazides and carboxylic acids.

- Trifluoromethylation : Introducing trifluoromethyl groups through electrophilic fluorination techniques.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives:

- Antibacterial Study : A series of 1,3,4-oxadiazole derivatives were synthesized and tested against various bacterial strains, showing MIC values indicating significant antibacterial activity .

- Anti-inflammatory Evaluation : In vitro studies demonstrated that certain oxadiazole compounds effectively inhibited COX enzymes with promising results compared to standard anti-inflammatory drugs .

Q & A

Basic: What are the optimized synthetic routes for this oxadiazole derivative, and how are key intermediates characterized?

Methodological Answer:

The synthesis typically involves coupling an amidoxime intermediate with a carboxylic acid derivative under anhydrous conditions. For example, and describe analogous syntheses using:

- Step 1: Reaction of N′-hydroxybenzamidine derivatives with activated esters (e.g., benzoyl chloride) in toluene or THF with base catalysis (e.g., NaH).

- Step 2: Cyclization under reflux, followed by purification via silica gel chromatography (e.g., 1:4 EtOAc/hexanes).

- Key intermediates (e.g., silyl-protected phenols) are characterized using , , and to confirm regiochemistry and purity . reports a 99% yield for a related compound using iridium-catalyzed amination and flash column chromatography .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [MH] with <2 ppm error). For example, used HRMS to confirm a related oxadiazole’s mass (400.0811 vs. calc. 400.0835) .

Basic: What in vitro screening approaches are recommended for initial activity assessment?

Methodological Answer:

- Cancer Cell Lines: Use panels like NCI-60 to assess cytotoxicity (e.g., tested against breast T47D and colorectal HCT-116 cells, noting selectivity via flow cytometry for G1-phase arrest) .

- Antimicrobial Assays: For Gram-positive pathogens, employ broth microdilution (MIC determination) as in , which evaluated non-β-lactam inhibitors against penicillin-binding proteins .

Advanced: How can SAR studies be designed to evaluate pharmacophoric elements?

Methodological Answer:

- Substitution Patterns: Systematically vary substituents at the 3- and 5-positions of the oxadiazole core. found that replacing the 3-phenyl group with pyridyl (e.g., 4l) retained apoptosis-inducing activity, while 5-position chlorothiophene enhanced potency .

- Bioisosteric Replacement: Replace the ethylsulfonyl group with methylsulfonyl or acyl sulfonamides to assess solubility and target engagement. used molecular docking to prioritize substitutions .

Advanced: How to resolve contradictory biological activity across cell lines?

Methodological Answer:

- Mechanistic Profiling: Use flow cytometry (e.g., ’s analysis of T47D cell cycle arrest) to differentiate cytostatic vs. cytotoxic effects .

- Target Validation: Employ photoaffinity labeling (e.g., identified TIP47 as a target via a biotinylated probe) to confirm on-target activity in resistant cell lines .

Advanced: What computational methods elucidate molecular targets?

Methodological Answer:

- Molecular Docking: Screen against protein libraries (e.g., IGF-II receptor binding proteins) using software like AutoDock Vina. combined docking with experimental validation via CRISPR knockdown .

- DFT Calculations: Model reaction mechanisms (e.g., superelectrophilic activation in ) to predict regioselectivity in functionalization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.